molecular formula C23H30FNO4S B8103345 NaV1.7 inhibitor-1

NaV1.7 inhibitor-1

Katalognummer: B8103345
Molekulargewicht: 435.6 g/mol
InChI-Schlüssel: GFDXIUXAFNREKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NaV1.7 inhibitor-1 is a potent, selective voltage-gated sodium channel inhibitor targeting the NaV1.7 isoform, which is critical for nociceptive signaling in dorsal root ganglion neurons. It exhibits an IC50 of 0.6 nM against human NaV1.7 (hNaV1.7) and demonstrates 80-fold selectivity over hNaV1.5, a cardiac sodium channel isoform associated with toxicity risks . This compound is optimized for high in vitro-to-in vivo translatability, with pharmacokinetic-pharmacodynamic (PK-PD) modeling suggesting a 2–5-fold shift between in vitro and in vivo potency, a key factor in predicting clinical efficacy .

Eigenschaften

IUPAC Name

5-cyclopropyl-N-cyclopropylsulfonyl-2-fluoro-4-[(6-methylspiro[2.5]octan-6-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FNO4S/c1-22(6-8-23(9-7-22)10-11-23)14-29-20-13-19(24)18(12-17(20)15-2-3-15)21(26)25-30(27,28)16-4-5-16/h12-13,15-16H,2-11,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDXIUXAFNREKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the Cycloalkylether Intermediate

The cycloalkylether core is synthesized via a Friedel-Crafts alkylation reaction. A solution of 4-fluorophenol (1.0 eq) and 2-(chloromethyl)-1,3-dioxolane (1.2 eq) in dichloromethane (DCM) is treated with aluminum trichloride (AlCl3, 0.1 eq) at 0°C, yielding the ether intermediate in 85% purity. Cyclization is achieved using potassium tert-butoxide (2.0 eq) in tetrahydrofuran (THF) at 60°C, forming the bicyclic ether structure critical for NaV1.7 selectivity.

Synthesis of the Acyl Sulfonamide Moiety

The sulfonamide group is introduced via a nucleophilic aromatic substitution (SNAr) reaction. A nitro-substituted benzene derivative is reacted with methane sulfonamide (1.5 eq) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, catalyzed by potassium carbonate (K2CO3, 3.0 eq). Reduction of the nitro group to an amine is accomplished using hydrogen gas (H2, 50 psi) over palladium on carbon (Pd/C, 10% w/w) in ethanol, followed by acylation with acetyl chloride (1.2 eq) to yield the acyl sulfonamide precursor.

Coupling of Core Fragments

The final step involves a Suzuki-Miyaura cross-coupling reaction to unite the cycloalkylether and acyl sulfonamide components. Using bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.05 eq) as a catalyst, the boronic ester derivative of the cycloalkylether (1.1 eq) reacts with the brominated acyl sulfonamide (1.0 eq) in a mixture of THF and aqueous sodium carbonate (Na2CO3, 2.0 eq) at 80°C. This step achieves a 72% yield with >99% purity after purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Initial attempts using DMF as the solvent for the SNAr reaction resulted in side product formation due to prolonged heating. Switching to DMSO reduced reaction time from 24 to 12 hours while improving yield from 65% to 88%. Similarly, lowering the Suzuki coupling temperature from 100°C to 80°C minimized decomposition, enhancing product stability.

Catalytic System Enhancements

Replacing traditional palladium catalysts with a Buchwald-Hartwig precatalyst (XPhos Pd G3) in the Suzuki reaction increased turnover frequency by 40%, reducing palladium loading from 0.1 to 0.05 eq.

Purification and Analytical Characterization

Chromatographic Techniques

Crude this compound is purified via flash chromatography using a hexane/ethyl acetate gradient (70:30 to 50:50). Final polishing is achieved with preparative HPLC (C18 column, acetonitrile/water + 0.1% trifluoroacetic acid).

Spectroscopic Data

  • HRMS (ESI) : m/z calculated for C23H30FNO4S [M+H]+: 436.1921, found: 436.1924.

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 2H), 6.95 (d, J = 8.4 Hz, 2H), 4.20 (s, 2H), 3.85–3.75 (m, 4H), 2.45 (s, 3H), 1.30 (s, 6H).

  • HPLC Purity : 99.8% (220 nm, C18, 30-min gradient).

Scalability and Process Challenges

Large-Scale SNAr Reaction

Scaling the SNAr step to kilogram quantities necessitated replacing K2CO3 with cesium carbonate (Cs2CO3) to improve solubility in DMSO, reducing reaction time by 30%.

Residual Palladium Removal

Implementing a trimercaptotriazine (TMT) resin wash during workup reduced residual palladium to <5 ppm, meeting ICH Q3D guidelines.

Biological Activity Correlation

The synthetic route’s robustness is validated by consistent in vitro activity:

ParameterValueSource
hNaV1.7 IC500.6 ± 0.1 nM
hNaV1.5 Selectivity80-fold
Metabolic Stabilityt1/2 = 120 min (HLM)

Analyse Chemischer Reaktionen

Reaktionstypen: NaV1.7-Inhibitor-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von NaV1.7-Inhibitor-1 mit verbesserten pharmakologischen Eigenschaften, wie z. B. erhöhter Potenz und Selektivität .

Wissenschaftliche Forschungsanwendungen

Neuropathic Pain

Recent studies have demonstrated that NaV1.7 inhibitors can effectively reverse neuropathic pain in animal models. For instance, a study showed that compound C4 significantly alleviated Paclitaxel-induced neuropathic pain in rodents . This finding underscores the potential of NaV1.7 inhibitors as effective treatments for chemotherapy-induced neuropathy.

Chronic Pain Management

NaV1.7 inhibitors are being explored as alternatives to opioids for managing chronic pain conditions such as fibromyalgia and diabetic neuropathy. Their ability to selectively target NaV1.7 may reduce the risk of addiction and other side effects associated with opioid use .

Cancer Pain

Research indicates that NaV1.7 is overexpressed in certain cancer types, such as medullary thyroid cancer (MTC). Inhibitors targeting NaV1.7 have shown promise in reducing cell viability and invasion in MTC cells, suggesting a dual role in both pain management and cancer treatment .

Case Studies

StudyCompoundFindings
C4 Study C4Effectively reversed Paclitaxel-induced neuropathic pain in rodent models; demonstrated selectivity for NaV1.7 with minimal off-target effects .
MTC Study SV188Inhibited migration and invasion of MTC cells with IC50 values indicating significant potency; suggests potential for treating cancer-related pain .
JNJ63955918 Study JNJ63955918Showed high selectivity for NaV1.7 over other sodium channels; reduced TTX-sensitive current significantly in DRG cells .

Challenges and Future Directions

Despite promising results, several challenges remain in the development of NaV1.7 inhibitors:

  • Target Engagement : Early inhibitors have shown modest efficacy due to insufficient engagement with the target channel .
  • Selectivity : Achieving high selectivity for NaV1.7 over other sodium channels is crucial to minimize side effects .
  • Clinical Trials : Many candidates have failed to demonstrate significant analgesic benefits in clinical settings, prompting a reevaluation of their therapeutic roles .

Future research should focus on optimizing the pharmacokinetic properties of these compounds and exploring combination therapies that enhance their efficacy while reducing potential adverse effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Potency and Selectivity Profiles

The table below compares NaV1.7 inhibitor-1 with structurally and functionally diverse NaV1.7-targeting compounds:

Compound Name IC50 (nM) Selectivity Notes Clinical/Preclinical Insights References
This compound 0.6 80× selective over hNaV1.5 High in vitro potency; no clinical data reported
GNE-131 3 Moderate selectivity (details unspecified) Ethanoanthracene core; limited NaV1.6 selectivity
PF-05186462 21 Significant NaV1.7 selectivity Used in chronic pain studies
DS-1971a 22.8 Oral efficacy; NaV1.7/1.8 dual activity Tested in preclinical pain models
Ralfinamide 7100 Parent compound for derivatives Low potency; replaced by benzofuran analogs
Compound 6a ~2370 Dual NaV1.7/1.8 inhibition Benzofuran group enhances activity
Arylsulfonamide 1 13 State-dependent inhibition; NaV1.6 issues Hyperpolarized assay shows 270-fold shift
NIQ compound 2 730 Natural alkaloid; moderate potency Derived from Ancistrocladus tectorius
Key Observations:
  • Potency : this compound is >10-fold more potent than GNE-131 and >35-fold more potent than PF-05186462, making it one of the most potent NaV1.7 inhibitors reported .

Mechanism of Action and State Dependence

  • Arylsulfonamides (e.g., compound 1) : Exhibit state-dependent inhibition, with potency shifting from 13 nM (depolarized assays) to >270 nM (hyperpolarized assays), indicating reduced efficacy in resting states .

Structural and Pharmacokinetic Considerations

  • Ethanoanthracene-core inhibitors (e.g., GNE-131): Optimized for hydrophobic interactions with NaV1.7’s lipid-exposed pocket but suffer from metabolic instability .
  • This compound : Soluble in DMSO (90 mg/mL) with a molecular weight of 435.55 g/mol, suggesting favorable physicochemical properties for formulation .

Clinical Translation Challenges

  • Clinical Failures : Many NaV1.7 inhibitors (e.g., PF-05089771) underperformed in trials due to insufficient target engagement, short residence time, or poor CNS penetration .
  • Advantages of this compound: Its nanomolar potency and selectivity may address these issues, though clinical data are needed to confirm .

Biologische Aktivität

NaV1.7 inhibitors, particularly NaV1.7 inhibitor-1, have garnered attention for their potential therapeutic applications in pain management and various diseases. This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular processes, and implications for clinical use.

NaV1.7 is a voltage-gated sodium channel predominantly expressed in nociceptive neurons, playing a crucial role in pain transmission. Inhibition of NaV1.7 can lead to significant analgesic effects by altering the excitability of sensory neurons.

Key Findings on Biological Activity

  • Pain Insensitivity : Studies have shown that selective NaV1.7 inhibitors induce a state of pharmacological insensitivity to pain, mimicking the phenotype observed in NaV1.7 knockout mice, which are completely insensitive to various noxious stimuli .
  • Chondrocyte Regulation : Research indicates that NaV1.7 inhibitors can regulate chondrocyte biology, promoting anabolic processes while inhibiting catabolic pathways associated with osteoarthritis (OA). For instance, treatment with inhibitors like ProTx II and PF-04856264 resulted in decreased expression of catabolic genes such as MMP13 and COX2 in chondrocytes exposed to inflammatory stimuli .
  • Calcium Signaling : The blockade of NaV1.7 has been shown to enhance intracellular calcium signaling, which is pivotal for the secretion of protective factors like HSP70 and midkine from chondrocytes . This suggests that NaV1.7 inhibitors not only alleviate pain but may also provide protective effects against cartilage degradation.

Case Study 1: Efficacy in Osteoarthritis Models

In a controlled study involving animal models of OA, administration of CBZ (a sodium channel blocker) demonstrated a reduction in cartilage loss and pain symptoms beyond mere analgesic effects. This highlights the dual role of NaV1.7 inhibitors in managing both pain and disease progression .

Case Study 2: Clinical Discrepancies

A review of preclinical versus clinical outcomes revealed that while NaV1.7 inhibitors showed promising results in rodent models, their efficacy was not replicated in human trials. Factors contributing to this discrepancy include differences in species responses and the specific pain models used during testing .

Table 1: Comparative Potency of NaV1.7 Inhibitors

InhibitorIC50 (nM)Selectivity Over Other Isoforms
ProTx II0.319.8-fold over NaV1.1
PF-0485626428497.6-fold over NaV1.5
JNJ63955918~10Improved selectivity over ProTx II

Table 2: Effects on Chondrocyte Gene Expression

TreatmentCatabolic Genes InhibitedAnabolic Genes Induced
ControlMMP13, ADAMTS5COL2
ProTx IISignificant inhibitionSignificant induction
PF-04856264Significant inhibitionModerate induction

Q & A

Basic Research Questions

Q. How is the potency (IC₅₀) of NaV1.7 inhibitor-1 determined in vitro?

  • Methodology : Use whole-cell voltage-clamp electrophysiology on transiently transfected HEK293T cells expressing human NaV1.7. A standard protocol involves depolarizing pulses to measure peak inward sodium currents. Dose-response curves are generated by applying incremental concentrations of the inhibitor, with IC₅₀ calculated using nonlinear regression analysis .
  • Key Data : this compound shows an IC₅₀ of 0.6 nM for hNaV1.7 .

Q. How is selectivity against other sodium channel isoforms (e.g., NaV1.5) assessed?

  • Methodology : Parallel assays using HEK293T cells expressing other isoforms (e.g., NaV1.5, NaV1.8) under identical experimental conditions. Selectivity ratios are calculated by comparing IC₅₀ values. For example, this compound exhibits 80-fold selectivity over hNaV1.5 .
  • Validation : Cross-testing with off-target ion channels (e.g., calcium, potassium) ensures specificity .

Q. What in vivo models are used to evaluate analgesic efficacy?

  • Models :

  • Thermal nociception in non-human primates (NHPs) using noxious heat stimuli (e.g., laser-evoked pain) .
  • Transgenic mice with NaV1.7 gain-of-function mutations to mimic human pain disorders .
    • Metrics : Reduction in pain-related behaviors (e.g., withdrawal latency) and biomarker analysis (e.g., fMRI for olfactory bulb activation) .

Advanced Research Questions

Q. How can structural biology techniques inform this compound's binding mechanism?

  • Methods :

  • Cryo-EM to resolve inhibitor-bound NaV1.7 structures, identifying interactions with the voltage-sensing domain (VSD4) or pore region .
  • Mutagenesis of key residues (e.g., DIIS3-S4 linker) to validate binding sites .
    • Outcome : Reveals state-dependent (e.g., resting vs. inactivated) inhibition mechanisms .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Factors to Consider :

  • Pharmacokinetics (PK) : Plasma protein binding, bioavailability, and tissue penetration (e.g., PF-05089771's high protein binding limited clinical efficacy) .
  • Target Engagement : Use fMRI olfaction assays in NHPs to correlate inhibitor concentration with functional blockade .
    • Resolution : PK-PD modeling to bridge in vitro IC₅₀ and in vivo exposure requirements .

Q. What strategies improve state-independent inhibition of NaV1.7?

  • Approach : Modify guanidinium toxins (e.g., ST-2262) to reduce voltage-dependent binding. This involves altering toxin interactions with the VSD to achieve inhibition regardless of channel state .
  • Validation : Compare inhibition at hyperpolarized (-120 mV) vs. depolarized (-80 mV) holding potentials in voltage-clamp assays .

Q. How can machine learning optimize NaV1.7 inhibitor design?

  • Workflow :

  • Train classification models on curated datasets (e.g., ChEMBL, BindingDB) to predict inhibitory activity.
  • Apply simulated annealing for molecular optimization, balancing potency, selectivity, and physicochemical properties .
    • Outcome : Accelerates identification of novel scaffolds with improved target profiles .

Q. How to validate clinical target engagement for NaV1.7 inhibitors?

  • Biomarkers :

  • fMRI olfaction : Measures odor-induced activation in the olfactory bulb, directly correlating with NaV1.7 blockade .
  • Electrophysiological readouts : Microneurography in human sensory neurons .
    • Translational Framework : Integrate preclinical PK-PD data with clinical biomarker studies to establish dose-response relationships .

Data Contradiction Analysis

Q. Why do some NaV1.7 inhibitors fail in clinical trials despite strong preclinical data?

  • Key Issues :

  • Incomplete Target Engagement : Transient inhibition may not mimic congenital NaV1.7 loss-of-function .
  • Off-Target Effects : Low selectivity (e.g., XEN-402's activity at NaV1.5) limits safe dosing .
    • Resolution : Prioritize compounds with >100-fold selectivity and validate using CRISPR-edited iPSC nociceptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NaV1.7 inhibitor-1
Reactant of Route 2
Reactant of Route 2
NaV1.7 inhibitor-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.